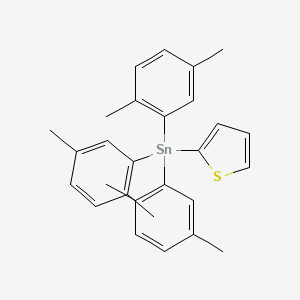
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane is an organotin compound that features a tin atom bonded to three 2,5-dimethylphenyl groups and one thiophen-2-yl group. Organotin compounds are known for their applications in organic synthesis, particularly in coupling reactions. The unique structure of this compound makes it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with thiophen-2-ylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The thiophen-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon atoms in organic molecules, facilitating coupling reactions. The thiophen-2-yl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tributylstannyl)thiophene: Another organotin compound with a thiophen-2-yl group, used in similar coupling reactions.
Trimethyl(thiophen-2-yl)stannane: A simpler organotin compound with three methyl groups and a thiophen-2-yl group.
Uniqueness
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane is unique due to the presence of three 2,5-dimethylphenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it particularly useful in selective coupling reactions where control over the reaction environment is crucial.
Eigenschaften
CAS-Nummer |
88259-28-3 |
|---|---|
Molekularformel |
C28H30SSn |
Molekulargewicht |
517.3 g/mol |
IUPAC-Name |
tris(2,5-dimethylphenyl)-thiophen-2-ylstannane |
InChI |
InChI=1S/3C8H9.C4H3S.Sn/c3*1-7-3-5-8(2)6-4-7;1-2-4-5-3-1;/h3*3-5H,1-2H3;1-3H; |
InChI-Schlüssel |
GBOVQUBCIUOIFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[Sn](C2=CC=CS2)(C3=C(C=CC(=C3)C)C)C4=C(C=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
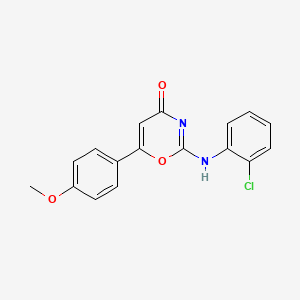
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)

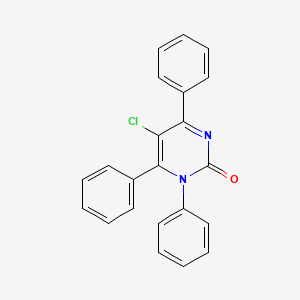
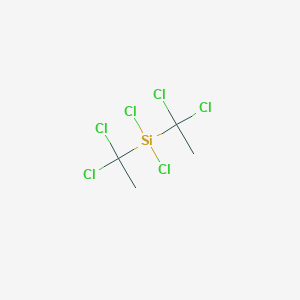
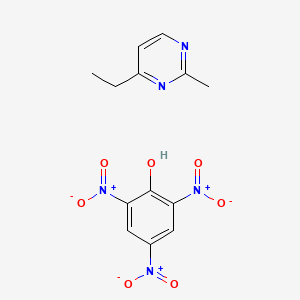

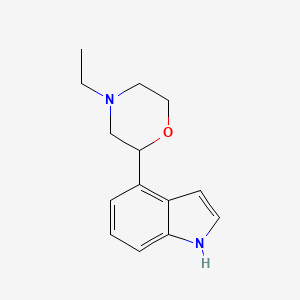
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
